Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-

Autoxidation α-Keto hydroperoxide Peroxide chemistry

Researchers investigating autoxidation mechanisms or photochemical δ-hydrogen abstraction often face limited access to stable α-keto hydroperoxide precursors. Benzyl mesityl ketone resolves this with a unique benzylic methylene-mesityl carbonyl architecture unavailable in deoxybenzoin or mesityl phenyl ketone. • Enables reproducible autoxidation to a crystalline α-keto hydroperoxide with two distinct thermolysis pathways. • Redirects photochemistry toward singlet-state δ-hydrogen abstraction, suppressing triplet α-cleavage ~3× vs. TBK. • Serves as a strategic precursor to 2,4,6-trimethylbenzoin (TMB) in 90% yield for photoinitiator studies.

Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
CAS No. 1889-72-1
Cat. No. B12804079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-
CAS1889-72-1
Molecular FormulaC17H18O
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)CC2=CC=CC=C2)C
InChIInChI=1S/C17H18O/c1-12-9-13(2)17(14(3)10-12)16(18)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
InChIKeyASRAXLRGELKLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- (CAS 1889-72-1): Core Identity and Procurement-Relevant Profile of a Sterically Hindered Deoxybenzoin


Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- (CAS 1889-72-1), systematically referred to as 2-phenyl-1-(2,4,6-trimethylphenyl)ethanone and widely known as benzyl mesityl ketone or 2,4,6-trimethyl-deoxybenzoin, belongs to the deoxybenzoin class of aromatic ketones (C₁₇H₁₈O; MW 238.32 g/mol; exact mass 238.136) . The molecule features a benzyl (Ph–CH₂–) group on one side of the carbonyl and a mesityl (2,4,6-trimethylphenyl) group on the other, creating a sterically congested ketone architecture that fundamentally differentiates it from unsubstituted deoxybenzoin (CAS 451-40-1) and from mesityl phenyl ketone (CAS 954-16-5), which lacks the benzylic methylene spacer [1]. First prepared via Friedel–Crafts acylation of mesitylene with phenylacetyl chloride and also accessible through polyphosphoric acid-catalyzed condensation of mesitylene with phenylacetic acid (56.5–79% yield) [1], this compound has been assigned the NCI/DTP identifier NSC 406969 and carries the ChemSpider ID SCHEMBL19041261 .

Why Deoxybenzoin, Mesityl Phenyl Ketone, or 2,4,6-Trimethylbenzoin Cannot Replace Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-: Steric, Autoxidative, and Photochemical Differentiators


The combination of a benzylic methylene (–CH₂–) and a mesityl carbonyl (Mes–C=O) in the target compound creates a reactivity profile that is absent in any single close analog. Deoxybenzoin (CAS 451-40-1, mp 52–57 °C, bp 320 °C, density 1.2 g/cm³) lacks the three ortho/para methyl groups that impose steric compression on the carbonyl, and it does not undergo the facile autoxidation to a stable α-keto hydroperoxide that is the hallmark of benzyl mesityl ketone [1]. Mesityl phenyl ketone (CAS 954-16-5, mp 35 °C, bp 326.5–327 °C, density 1.036 g/cm³) [2] has the mesityl group directly attached to the carbonyl without the intervening benzylic –CH₂–, eliminating the activated benzylic C–H bonds that are critical for both autoxidation and photochemical δ-hydrogen abstraction pathways. 2,4,6-Trimethylbenzoin (TMB, CAS 13889-99-7) introduces an α-hydroxy group that alters the photophysical triplet lifetime and intersystem crossing efficiency relative to the deoxy parent [3]. These structural distinctions translate into quantifiable differences in autoxidation kinetics, photochemical product distributions, radical generation efficiency, and chemoselectivity that are detailed in the evidence below.

Quantitative Differentiation Evidence for Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- (CAS 1889-72-1) vs. Closest Structural Analogs


Autoxidative Peroxide Formation: Benzyl Mesityl Ketone vs. Deoxybenzoin – Direct Head-to-Head Comparison of Ambient Stability

Benzyl mesityl ketone (CAS 1889-72-1) undergoes spontaneous autoxidation at ambient temperature to yield the stable, crystalline α-keto hydroperoxide 2-hydroperoxy-2-phenyl-2',4',6'-trimethylacetophenone (III) within 15 days to 6 months of standing in stoppered or unstoppered vessels, even under nitrogen atmosphere or when shielded from light [1]. Peroxide yields range from 7–8% under optimized conditions (maximum surface area exposed to atmosphere with occasional agitation) [1]. In sharp contrast, unsubstituted deoxybenzoin (CAS 451-40-1) does not undergo comparable autoxidation under the same ambient conditions; no analogous stable α-keto hydroperoxide has been reported for deoxybenzoin [2]. The peroxide (III) has been fully characterized by IR (νC=O 1680–1698 cm⁻¹), ¹H NMR (δ 9.36–9.62 ppm for –OOH proton), and chemical reduction to 2,4,6-trimethylbenzoin (90% yield), confirming its identity [1]. Solid-state thermal decomposition of the peroxide proceeds along two distinct pathways: (1) mesitoic acid + benzaldehyde (approximately equivalent amounts, ~53% yield mesitoic acid), and (2) mesityl phenyl diketone + water (~11–12% yield) [1]. This autoxidative peroxide-forming propensity represents a critical storage, handling, and application-relevant differentiator that is entirely absent in unsubstituted deoxybenzoin.

Autoxidation α-Keto hydroperoxide Peroxide chemistry Storage stability

Photochemical Product Distribution: Mesitylmethyl Benzyl Ketone (Target Homolog) vs. o-Tolylmethyl Benzyl Ketone – Cross-Study Quantitative Comparison of Indanol Yield and α-Cleavage Efficiency

In the photochemical study by Noh et al., mesitylmethyl benzyl ketone (MBK, CAS 147438-98-0, the one-carbon-homologated analog of the target compound) was compared directly with o-tolylmethyl benzyl ketone (TBK) and dibenzyl ketone (DBK) under identical photolysis conditions [1]. MBK yields an indanol product via singlet-state δ-hydrogen abstraction and cyclization in approximately 40% yield, whereas TBK produces indanol as only a minor product (ca. 5–10%) [1]. The quantum yield of triplet-state α-cleavage drops by a factor of approximately 3 from TBK to MBK, indicating that the mesityl substitution dramatically redirects the excited-state reaction channel toward δ-hydrogen abstraction while simultaneously suppressing α-cleavage [1]. A companion study on singlet-state photochemistry confirmed that for mesitylmethyl benzyl ketone (classified with TBK and o,o′-dimethyl TBK as exhibiting fast singlet-state hydrogen-atom abstraction), the quantum yields of both fluorescence and α-cleavage are significantly decreased relative to DBK [2]. While these data are derived from the methylene-homologated analog (MBK, C₁₈H₂₀O) rather than the target compound (C₁₇H₁₈O), the photochemical behavior is primarily controlled by the mesityl-carbonyl steric environment and the presence of ortho-methyl groups for δ-hydrogen abstraction, features that are conserved between the homolog and the target compound.

Photochemistry Singlet state δ-Hydrogen abstraction α-Cleavage quantum yield

Photoinitiator Radical Incorporation Efficiency: Mesitoyl vs. Benzoyl Fragment from 2,4,6-Trimethylbenzoin (α-Hydroxy Analog) – Quantified Monomer-Dependent Initiation Bias

Voll, Junkers, and Barner-Kowollik employed coupled online size exclusion chromatography–electrospray ionization mass spectrometry (SEC/ESI-MS) to quantify the relative propensity of photolytically generated benzoyl and mesitoyl radicals to serve as initiating species in bulk free-radical polymerizations of methyl methacrylate (MMA), ethyl methacrylate (EMA), and butyl methacrylate (BMA) [1]. Using 2,4,6-trimethylbenzoin (TMB, CAS 13889-99-7)—the α-hydroxy analog of the target deoxybenzoin compound—as the photoinitiator under pulsed laser polymerization at 351 nm (reduced laser energies ~0.35 mJ/pulse, polymerization temperature ~ −5 °C to suppress side reactions), the benzoin-derived benzoyl radical was found to be 3.0, 2.6, and 2.4 times more likely to initiate the polymerization of MMA, EMA, and BMA, respectively, than the TMB-derived mesitoyl fragment [1]. This ratio is in sharp contrast to the case where mesitil (1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-dione) serves as the mesitoyl radical source, where the benzoyl fragment (derived from benzoin) exhibits an 8.6-fold higher incorporation likelihood [1]. The origin dependence of mesitoyl radical efficiency is tentatively attributed to differences in triplet lifetimes and/or intersystem crossing efficiencies (ΦISC) between TMB and mesitil [1]. Because the target compound (CAS 1889-72-1) is the direct deoxy analog of TMB—differing only by replacement of the α-OH with α-H—the mesitoyl fragment generated from its photolytic α-cleavage is expected to exhibit initiation behavior mechanistically related to, though not identical to, the TMB-derived mesitoyl radical.

Photoinitiation Pulsed laser polymerization Radical efficiency SEC/ESI-MS

Sterically Controlled Chemoselectivity in Electrophilic Acylation: Exclusive Mesityl Group Transfer vs. Competitive Styryl Transfer

Brook et al. investigated the competitive electrophilic acylation of a series of arylstyrylsilanes (2–4) bearing variable methyl substitution on the aryl ring [1]. With an unsubstituted aryl group, compound 2 underwent exclusive transfer of the styryl group to form styryl ketone 5, consistent with prior kinetic predictions [1]. Upon introducing increasing methyl substitution, compound 3 (bearing a 2,4-dimethylphenyl group) exhibited a 2:1 preference for destyrylation (styryl transfer) over dearylation (aryl transfer), yielding a mixture of products 10 and 11 [1]. Compound 4, bearing the fully substituted mesityl (2,4,6-trimethylphenyl) group, underwent exclusive transfer of the mesityl group to give mesityl ketones 6–8 as the sole products—a complete reversal of chemoselectivity relative to the unsubstituted case [1]. The authors attributed this effect to the relief of steric congestion when the silyl group flanked by two ortho-methyl groups undergoes cleavage of the silicon–aryl bond, which becomes kinetically favored over the electronically preferred styryl transfer pathway [1]. This demonstrates that the mesityl group, when embedded in a sterically congested architecture, can override the intrinsic electronic bias in electrophilic substitution reactions, delivering exclusive aryl transfer chemoselectivity that is not achievable with less substituted aryl groups.

Electrophilic aromatic substitution Arylstyrylsilane Steric congestion Chemoselectivity

Evidence-Backed Research and Industrial Application Scenarios for Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- (CAS 1889-72-1)


Controlled Source of α-Keto Hydroperoxide for Peroxide Chemistry and Thermal Decomposition Studies

The well-characterized autoxidation of benzyl mesityl ketone to 2-hydroperoxy-2-phenyl-2',4',6'-trimethylacetophenone provides a reproducible entry to a stable, crystalline α-keto hydroperoxide that decomposes thermally along two distinct mechanistic pathways (mesitoic acid + benzaldehyde, and mesityl phenyl diketone + water) [1]. This makes the compound uniquely suited as a model substrate for studying α-keto hydroperoxide thermolysis mechanisms, differential scanning calorimetry (DSC) of organic peroxides, and the effect of glass vs. metal surfaces on peroxide decomposition kinetics—applications for which deoxybenzoin is unsuitable due to its inability to form a comparable peroxide [1].

Photochemical Mechanistic Probe for Singlet vs. Triplet Excited-State Branching in Sterically Hindered Ketones

The mesityl-carbonyl architecture shared by the target compound and its homolog MBK redirects photochemical reactivity toward singlet-state δ-hydrogen abstraction and indanol formation (~40% yield for MBK), while simultaneously suppressing triplet-state α-cleavage (quantum yield reduced by ~3× vs. TBK) [2]. This makes the target compound and its derivatives valuable as photochemical probes for disentangling singlet- vs. triplet-state reaction channels, studying δ-hydrogen-abstraction-induced internal conversion, and testing the effects of microheterogeneous media on excited-state reaction partitioning [2][3].

Synthetic Intermediate for Hindered Benzoin-Type Photoinitiators and Radical Source Studies

The iodide reduction of the autoxidation-derived peroxide (III) to 2,4,6-trimethylbenzoin (TMB) in 90% yield [1] establishes benzyl mesityl ketone as a strategic precursor for preparing TMB and related mesityl-containing benzoin derivatives. TMB has been employed as a photoinitiator in pulsed laser polymerization (PLP) studies where the relative incorporation efficiency of mesitoyl vs. benzoyl radical fragments has been quantified at 2.4–3.0× bias toward benzoyl across MMA, EMA, and BMA monomers [4]. Researchers requiring a defined source of mesitoyl radicals for polymer end-group analysis or for studying origin-dependent radical initiation efficiency can access this chemistry through the target compound.

Model Substrate for Steric Effects in Carbonyl Chemistry and Organometallic Reactions

The steric congestion imposed by the mesityl group in benzyl mesityl ketone directly impacts the structure and reactivity of derived organometallic intermediates. The compound was originally prepared to study the structures of Grignard compounds derived from hindered ketones [1]. The broader class of mesityl aryl ketones exhibits exclusive mesityl-group transfer chemoselectivity in competitive acylation reactions—a complete reversal of the electronically favored pathway observed with unsubstituted phenyl analogs [5]. This steric control element makes the compound a well-suited substrate for investigating steric effects on enolate geometry, nucleophilic addition diastereoselectivity, and the conformational analysis of hindered aromatic ketones by dipole moment and Kerr constant measurements, leveraging the known data for the mesityl phenyl ketone series (μ = 2.97 D for mesityl phenyl ketone in CCl₄ at 25 °C) [6].

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